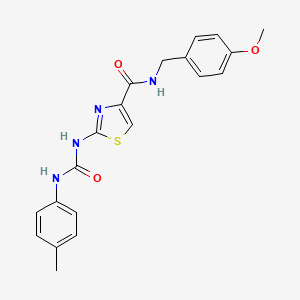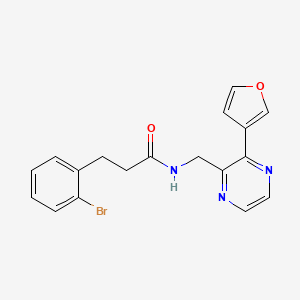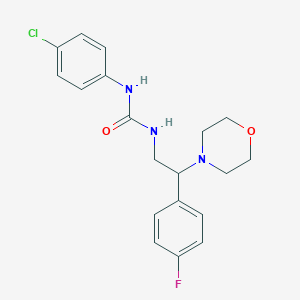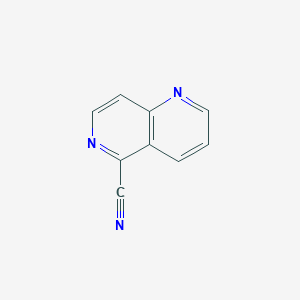![molecular formula C16H18N2O4S2 B2603491 5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922007-05-4](/img/structure/B2603491.png)
5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such complex organic molecules usually involves multiple steps and various reagents. Unfortunately, specific synthesis methods for this compound are not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound could provide valuable information about its reactivity and potential uses. Unfortunately, specific chemical reaction information for this compound is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential applications. Unfortunately, specific physical and chemical property information for this compound is not available in the search results .Aplicaciones Científicas De Investigación
Ocular Hypotensive Agents
One notable application of similar sulfonamide derivatives is their development as topically active inhibitors of ocular carbonic anhydrase for the potential treatment of glaucoma. The derivatives of benzo[b]thiophene-2-sulfonamide, for instance, have shown promising ocular hypotensive activity, indicating their utility in managing conditions leading to increased intraocular pressure (Graham et al., 1989).
Antibacterial Agents
Further, the quest for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds have been evaluated for their antibacterial properties, with several showing high activities against various pathogens, underscoring the potential of sulfonamide derivatives in combating microbial infections (Azab et al., 2013).
Enzyme Inhibition and Antibacterial Screening
Ethylated sulfonamides incorporating a 1,4-benzodioxane moiety have been synthesized and screened for their inhibitory activity against several enzymes and bacterial strains. These compounds have demonstrated significant lipoxygenase inhibition and moderate activity against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, as well as notable antibacterial properties (Irshad et al., 2016).
Antimicrobial and Antiproliferative Agents
Research into N-ethyl-N-methylbenzenesulfonamide derivatives has revealed their potential as effective antimicrobial and antiproliferative agents. These compounds have been synthesized with various biologically active moieties, showing significant cytotoxic activity against human cell lines and antimicrobial effectiveness (Abd El-Gilil, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future direction information for this compound is not available in the search results .
Propiedades
IUPAC Name |
5-ethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-3-12-5-7-15(23-12)24(20,21)17-11-4-6-14-13(10-11)16(19)18(2)8-9-22-14/h4-7,10,17H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIRHXXDTXLEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603409.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2603412.png)


![N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2603416.png)
![N,N-diethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2603418.png)

![2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2603424.png)



![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)
